molecular formula C12H17N3O B8410967 5,6-Diamino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one

5,6-Diamino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one

Cat. No. B8410967
M. Wt: 219.28 g/mol
InChI Key: XTKWIKUPRBPXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07714010B2

Procedure details

Analogously to general procedure (II) the compound (1,3 g) is prepared from A2 (3.9 g) in MeOH (160 ml) using Pd/C (0.4 g) as a catalyst (12 h).
Name
A2
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:11]([O-])=O)[N:7]([CH2:14][CH3:15])[C:6](=[O:16])[C:5]2([CH3:18])[CH3:17]>CO.[Pd]>[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[NH2:11])[N:7]([CH2:14][CH3:15])[C:6](=[O:16])[C:5]2([CH3:17])[CH3:18]

Inputs

Step One
Name
A2
Quantity
3.9 g
Type
reactant
Smiles
NC=1C=C2C(C(N(C2=CC1[N+](=O)[O-])CC)=O)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(12 h)
Duration
12 h

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(N(C2=CC1N)CC)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.